molecular formula C23H19ClN2O3S B2825976 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895642-46-3

3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2825976
CAS No.: 895642-46-3
M. Wt: 438.93
InChI Key: LSPLEXSVSDGBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a quinoline-based compound featuring a 4-chlorobenzenesulfonyl group at the 3-position and a 4-methoxybenzylamino moiety at the 4-position of the quinoline core.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-10-6-16(7-11-18)14-26-23-20-4-2-3-5-21(20)25-15-22(23)30(27,28)19-12-8-17(24)9-13-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLEXSVSDGBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and amination reactions. The reaction conditions may vary depending on the specific synthetic route chosen.

  • Formation of Quinoline Core: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions may vary, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: : Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

  • Medicine: : The compound may be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

  • Industry: : The compound may find applications in the development of materials, such as dyes, pigments, and polymers, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.

Molecular Targets and Pathways

Potential molecular targets for this compound may include enzymes involved in DNA replication, protein synthesis, or metabolic pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

3-(4-Chlorophenylsulfonyl)-8-(1-Methylpiperidin-4-ylamino)quinoline (8b, )

  • Key Differences: The 8-position of the quinoline core in 8b is substituted with a 1-methylpiperidin-4-ylamino group instead of the 4-methoxybenzyl group in the target compound.
  • Synthetic Route : 8b was synthesized via reductive amination using sodium triacetoxy borohydride, contrasting with the Pd-catalyzed cross-coupling methods used for the target compound’s structural relatives .
  • Biological Relevance : Compounds like 8b were evaluated in structure-activity relationship (SAR) studies, highlighting the importance of sulfonyl groups in enhancing binding to kinase targets .

3-(Benzenesulfonyl)-6-Chloro-N-[(4-Methoxyphenyl)Methyl]Quinolin-4-Amine ()

  • Key Differences : This analogue lacks the 4-chloro substitution on the benzenesulfonyl group, which may reduce electron-withdrawing effects and alter reactivity or target interactions.

Analogues with Varied Aromatic Substituents

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k, )

  • Key Differences : 4k replaces the sulfonyl group with a 4-methoxyphenyl substituent at the 3-position.
  • Synthetic Method : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C. The target compound’s sulfonyl group likely requires additional sulfonation steps .
  • Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) data for 4k (e.g., NH₂ stretching at 3420 cm⁻¹) provide benchmarks for comparing hydrogen-bonding characteristics with the target compound .

7-Chloro-N-[4-(Trifluoromethyl)Phenyl]Quinolin-4-Amine ()

  • Key Differences : The 4-position substituent is a 4-(trifluoromethyl)phenyl group instead of 4-methoxybenzyl.
  • Physicochemical Properties : The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the methoxy group, which may enhance blood-brain barrier penetration .

Analogues with Heterocyclic Cores

2-(4-Chlorophenyl)Sulfonyl-N-(3-Methoxypropyl)-4-(4-Methylphenyl)Sulfonyl-1,3-Thiazol-5-Amine ()

  • Key Differences: Replaces the quinoline core with a thiazole ring but retains sulfonyl and chlorophenyl groups.

Data Tables

Table 2: Impact of Substituents on Key Properties

Substituent Electronic Effect Lipophilicity (Predicted logP) Potential Biological Impact
4-Chlorobenzenesulfonyl Electron-withdrawing Moderate increase Enhances hydrogen bonding to targets
4-Methoxybenzyl Electron-donating Moderate increase Improves metabolic stability
Trifluoromethylphenyl Strongly electron-withdrawing High increase Increases membrane permeability
1-Methylpiperidinyl Neutral Variable Modifies solubility and bioavailability

Research Findings and Implications

  • Sulfonyl Group Significance : Compounds with sulfonyl groups, such as the target and 8b, demonstrate enhanced binding to biological targets like kinases due to hydrogen-bonding interactions .
  • Substituent Effects : The 4-methoxybenzyl group in the target compound likely balances lipophilicity and solubility, avoiding the excessive hydrophobicity seen in trifluoromethyl-substituted analogues .
  • Synthetic Challenges: Pd-catalyzed methods (e.g., ) are efficient for constructing the quinoline core but may require optimization for introducing sulfonyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.